

Comparative stability analysis of Abacavir versus its carboxylate metabolite

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Compound of Interest

Compound Name: Abacavir carboxylate

Cat. No.: B605079

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Comparative Stability Analysis: Abacavir vs. Its Carboxylate Metabolite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative stability analysis of the antiretroviral drug Abacavir and its primary carboxylate metabolite. The stability of a drug substance and its metabolites is a critical factor in drug development, influencing formulation, storage, and shelf-life. This document summarizes key experimental data on the stability of Abacavir under various stress conditions and offers insights into the expected stability of its carboxylate metabolite based on general chemical principles, addressing the current gap in direct comparative studies.

Chemical Structures

Abacavir: A nucleoside reverse transcriptase inhibitor, its chemical structure features a primary alcohol functional group.

Abacavir Carboxylate Metabolite: Formed in the liver via oxidation of Abacavir's primary alcohol, this metabolite possesses a carboxylic acid functional group.^[1]

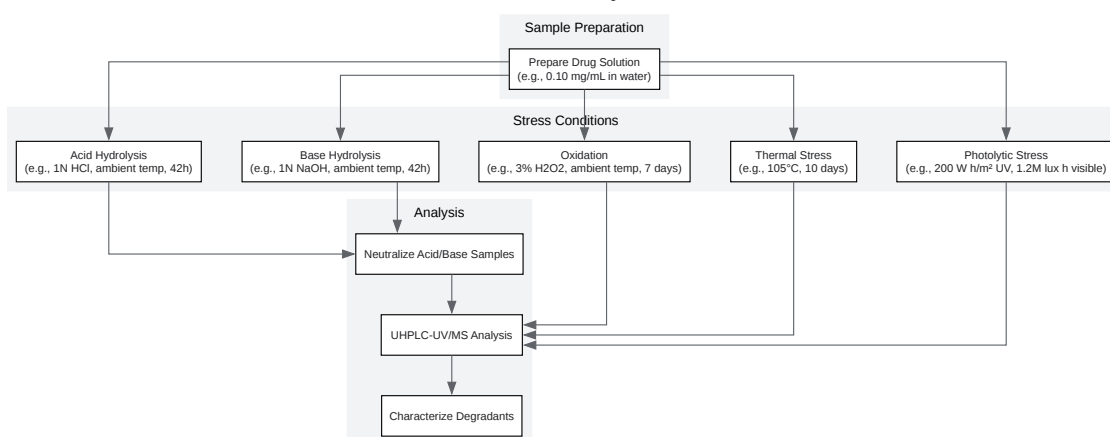
Metabolic Pathway

Abacavir is primarily metabolized in the liver by alcohol dehydrogenase to an intermediate aldehyde, which is then further oxidized to the inactive carboxylate metabolite.^[2] Another significant metabolic route involves glucuronidation.

Metabolic Pathway of Abacavir to its Carboxylate Metabolite



General Workflow for Forced Degradation Studies

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References

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- 2. CARBOXYLIC ACIDS [sydney.edu.au]
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